![molecular formula C14H16N2 B15309072 4-[(Pyrrolidin-3-yl)methyl]quinoline CAS No. 1337460-25-9](/img/structure/B15309072.png)
4-[(Pyrrolidin-3-yl)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Pyrrolidin-3-yl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach is the organocatalyzed tandem reaction involving azaarenes and α,β-unsaturated aldehydes, which proceeds through a Michael addition followed by cycloaddition and aromatization .
Industrial Production Methods
Industrial production methods for 4-[(Pyrrolidin-3-yl)methyl]quinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
4-[(Pyrrolidin-3-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
4-[(Pyrrolidin-3-yl)methyl]quinoline has several applications in scientific research:
作用机制
The mechanism of action of 4-[(Pyrrolidin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-[(Pyrrolidin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their core structure.
Pyrrolidine-2-one: This compound features a lactam ring instead of a quinoline core.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups in the pyrrolidine ring.
The uniqueness of this compound lies in its combination of the quinoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1337460-25-9 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(6-8-16-14)9-11-5-7-15-10-11/h1-4,6,8,11,15H,5,7,9-10H2 |
InChI 键 |
HRTJEJIRWCDIBN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


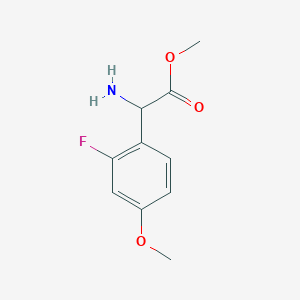
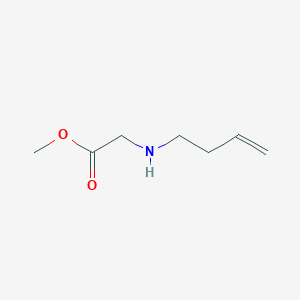

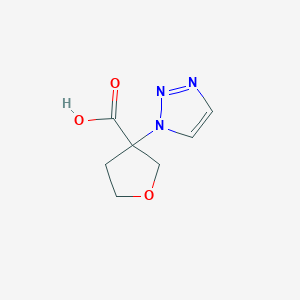
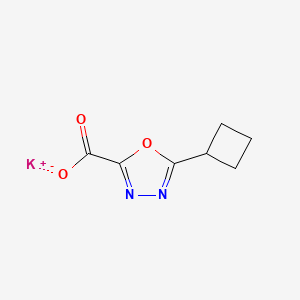
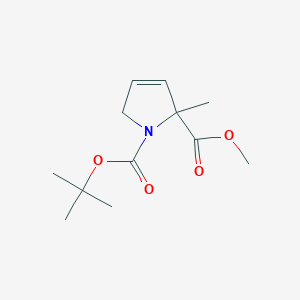
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

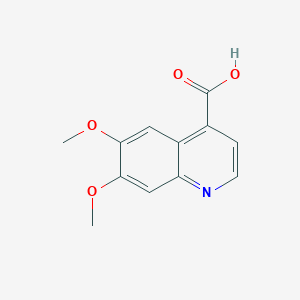
![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)

![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
